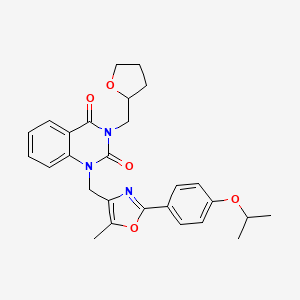

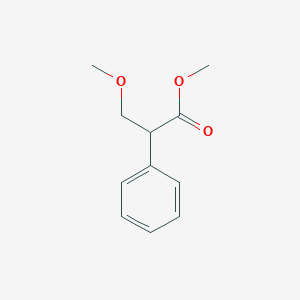

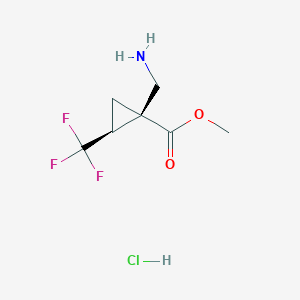

![molecular formula C9H11BrO2S B2421552 3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 2193065-01-7](/img/structure/B2421552.png)

3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine” is a chemical compound with the molecular formula C9H10Br2O2S and a molecular weight of 342.05 . It is a solid substance stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H10Br2O2S . The InChI code for this compound is 1S/C9H10Br2O2S/c10-3-9(4-11)5-12-7-1-14-2-8(7)13-6-9/h1-2H,3-6H2 .Applications De Recherche Scientifique

Electrochromic Polymers

The compound 3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, as a derivative of thieno[3,4-b][1,4]dioxepine, finds significant application in the synthesis of electrochromic polymers. These polymers, like poly(ProDOT-Et2), exhibit high optical switching contrast ratios and coloration efficiencies, allowing them to switch between various color states rapidly. These materials are particularly promising for applications in smart windows, displays, and other devices requiring dynamic light modulation (Gaupp, Welsh, & Reynolds, 2002).

Substituent and Heteroatom Effects

The electrochromic properties of similar systems are affected significantly by substituents and heteroatoms. Polymers synthesized with variations in the structure of thieno[3,4-b][1,4]dioxepine display diverse electrochromic behaviors, indicating the versatility of this compound in designing materials with tailored optical properties (İçli-Özkut et al., 2012).

Photochromic and Electrochemical Properties

A material combining dithienylethene and thieno[3,4-b][1,4]dioxepine derivatives exhibits both photochromic and electrochemical properties. This showcases the potential of 3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine in developing multifunctional materials that can be switched between different states by both light and electrical stimuli (Algi, Cihaner, & Algi, 2015).

Electropolymerization and Optical Optimization

In the context of electrochromic window applications, the electropolymerization of thieno[3,4-b][1,4]dioxepine derivatives has been studied extensively. The optimization of electropolymerization conditions leads to materials with high contrast and fast switching times, essential for practical applications in smart windows and other optical devices (Kim & Taya, 2010).

Mécanisme D'action

Safety and Hazards

This compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used when handling this compound .

Orientations Futures

The compound has been used in the creation of a black-to-transparent electrochromic capacitive window . This technology can function as a battery for energy storage while being a smart window that can control the blocking and transmission of visible light . This suggests potential future applications in energy storage and smart window technologies .

Propriétés

IUPAC Name |

3-(bromomethyl)-3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-9(4-10)5-11-7-2-13-3-8(7)12-6-9/h2-3H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUXNDYCQQIFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CSC=C2OC1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(bromomethyl)-3-methyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

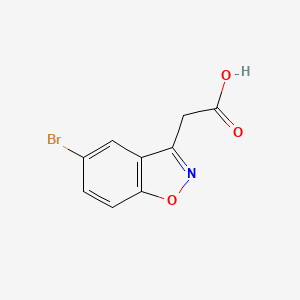

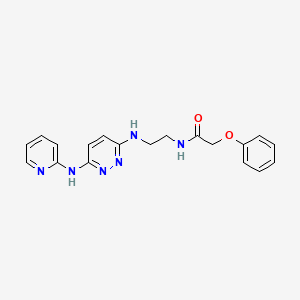

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2421475.png)

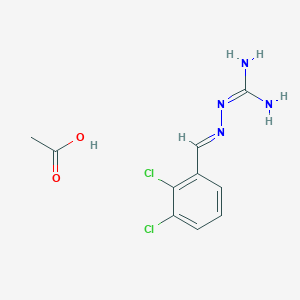

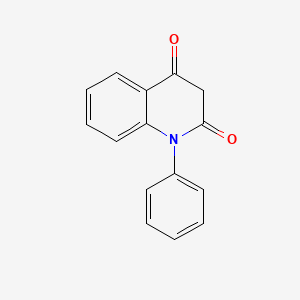

-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate](/img/structure/B2421476.png)

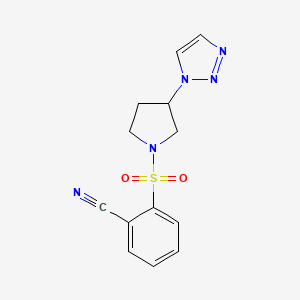

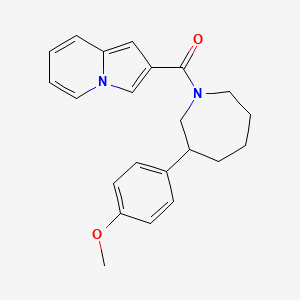

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2421483.png)

![1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2421490.png)